molecular formula C13H15FN4 B15058234 4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine

4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B15058234
M. Wt: 246.28 g/mol
InChI Key: ZRVVGCIQDAGQDQ-UHFFFAOYSA-N
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Description

4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group and a triazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group and triazole ring contribute to its binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-piperidine hydrochloride
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine
  • 1-(4-Fluorobenzyl)piperazine

Uniqueness

4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of both a fluorophenyl group and a triazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H15FN4

Molecular Weight

246.28 g/mol

IUPAC Name

4-[4-(3-fluorophenyl)-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C13H15FN4/c14-11-2-1-3-12(8-11)18-9-16-17-13(18)10-4-6-15-7-5-10/h1-3,8-10,15H,4-7H2

InChI Key

ZRVVGCIQDAGQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=CN2C3=CC(=CC=C3)F

Origin of Product

United States

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